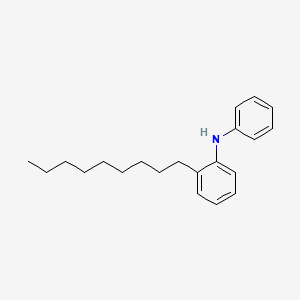

Benzenamine, 2-nonyl-N-phenyl-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

52033-73-5 |

|---|---|

Molecular Formula |

C21H29N |

Molecular Weight |

295.5 g/mol |

IUPAC Name |

2-nonyl-N-phenylaniline |

InChI |

InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-14-19-15-12-13-18-21(19)22-20-16-10-8-11-17-20/h8,10-13,15-18,22H,2-7,9,14H2,1H3 |

InChI Key |

ZXDFRMQGNRQARM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Advancements for Benzenamine, 2 Nonyl N Phenyl

Classical and Contemporary Synthetic Routes to Benzenamine, 2-nonyl-N-phenyl-

Traditional and modern organic synthesis offer several pathways for the formation of the carbon-nitrogen and carbon-carbon bonds necessary to construct Benzenamine, 2-nonyl-N-phenyl-. These methods include the amination of aryl halides, reductive alkylation, and electrophilic aromatic substitution.

Amination Strategies for Aryl Halides with Alkylated Amines

The formation of the diarylamine core of Benzenamine, 2-nonyl-N-phenyl- can be envisioned through the coupling of an aryl halide with an appropriate alkylated amine. This nucleophilic substitution approach, while conceptually straightforward, often requires harsh reaction conditions or catalytic activation to proceed efficiently, especially with less reactive aryl chlorides. Historical methods like the Ullmann condensation, which typically employs copper catalysts at high temperatures, represent a classical approach to this transformation. However, the development of more versatile catalytic systems, such as those based on palladium, has largely superseded these older methods for aryl amination.

Reductive Alkylation Pathways for Alkylated Diphenylamine (B1679370) Synthesis

Reductive amination, a cornerstone of amine synthesis, provides a versatile route to N-alkyldiarylamines. organic-chemistry.orgrsc.org This methodology typically involves the condensation of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of Benzenamine, 2-nonyl-N-phenyl-, this could theoretically involve the reaction of 2-nonylaniline with a cyclohexanone derivative followed by aromatization, or more directly, the reaction of aniline (B41778) with a nonyl-substituted phenyl ketone, followed by reduction.

A variety of reducing agents can be employed in reductive amination, ranging from common hydride reagents like sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. organic-chemistry.orgwikipedia.org The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity and avoid side reactions. For instance, sodium triacetoxyborohydride [NaBH(OAc)₃] is often favored for its mildness and tolerance of a wide range of functional groups.

| Reactants | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline, Cyclohexanone | Sodium Triacetoxyborohydride | Toluene | 100 | 87 | wikipedia.org |

| Aniline, Cyclohexanone | Sodium Triacetoxyborohydride | Acetonitrile | 140 | 91 | wikipedia.org |

| Various Aldehydes, Anilines | NaBH₄/DOWEX(R)50WX8 | THF | Room Temp. | 85-93 |

Table 1: Examples of Reductive Amination Conditions for the Synthesis of Secondary Amines. This table is illustrative of general reductive amination conditions and not specific to the synthesis of Benzenamine, 2-nonyl-N-phenyl-.

Electrophilic Aromatic Substitution for Arylamine Functionalization

The direct introduction of a nonyl group onto the aromatic ring of diphenylamine via electrophilic aromatic substitution represents another classical synthetic strategy. The most common approach for this is the Friedel-Crafts alkylation, which involves the reaction of an alkylating agent, such as an alkyl halide or an alkene, with an aromatic compound in the presence of a Lewis acid or a strong protic acid catalyst. researchgate.net

In the context of synthesizing Benzenamine, 2-nonyl-N-phenyl-, the alkylation of diphenylamine with nonene is a viable and industrially relevant method. researchgate.netsemanticscholar.org Acid-treated clays, such as bentonite, are frequently used as catalysts in these reactions. researchgate.netsemanticscholar.orgresearchgate.netcolab.wsdntb.gov.ua These solid acid catalysts offer advantages in terms of ease of separation and reduced environmental impact compared to traditional homogeneous Lewis acids like aluminum chloride (AlCl₃).

The reaction typically yields a mixture of mono-, di-, and tri-alkylated products, and the position of alkylation (ortho, para) is influenced by the directing effects of the amine group and steric hindrance. Achieving high selectivity for the desired 2-nonyl isomer can be challenging. Reaction conditions such as temperature, catalyst loading, and the ratio of reactants are crucial parameters that need to be optimized to maximize the yield of the target compound. researchgate.netresearchgate.net For instance, a two-step temperature process has been developed to improve nonene utilization and achieve a low concentration of unreacted diphenylamine. researchgate.net

| Alkylating Agent | Catalyst | Temperature (°C) | DPA Conversion (%) | DNDPA Selectivity (%) | Reference |

| Nonene | Fulcat 22B (Acid-treated clay) | Not specified | 98.7 | 40.23 | researchgate.netresearchgate.net |

| 1-Nonene | Sulfuric acid-treated bentonite | Not specified | 96 | 51 (Yield) | researchgate.net |

| Nonene | Acid Clay Catalyst | 175-200 (initial), 140-160 (final) | >99 | Not specified | researchgate.net |

Table 2: Examples of Friedel-Crafts Alkylation of Diphenylamine with Nonene. DPA = Diphenylamine, DNDPA = Diisononyldiphenylamine. Note that these conditions generally produce a mixture of isomers and multiply alkylated products.

Catalytic Approaches in the Synthesis of Benzenamine, 2-nonyl-N-phenyl-

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of Benzenamine, 2-nonyl-N-phenyl- has benefited significantly from the development of transition metal-catalyzed cross-coupling reactions.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Buchwald–Hartwig Amination Variants)

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. semanticscholar.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. semanticscholar.orgwikipedia.org

For the synthesis of Benzenamine, 2-nonyl-N-phenyl-, two main disconnection approaches are possible using the Buchwald-Hartwig reaction:

Coupling of 2-nonylaniline with a phenyl halide (e.g., bromobenzene).

Coupling of N-phenylaniline (diphenylamine) with a 2-nonyl halide (e.g., 2-bromononane).

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, the base, and the solvent. A wide array of phosphine ligands, often bulky and electron-rich, have been developed to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aryl Tosylates | Various amines and anilines | Pd-NHC system | Not specified | Not specified | Not specified | nih.gov |

| (Hetero)aryl Triflates | Dimethylamine | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF | Excellent | organic-chemistry.org |

| Aryl Chlorides | Diphenylamine | Pd₂(dba)₃ / Indenyl Diphosphine | tBuONa | Not specified | Good to Excellent | researchgate.net |

Table 3: Illustrative Examples of Buchwald-Hartwig Amination Conditions for the Synthesis of Arylamines. This table provides a general overview of catalyst systems and conditions used in Buchwald-Hartwig aminations and is not specific to the synthesis of Benzenamine, 2-nonyl-N-phenyl-.

Organocatalytic Strategies for Benzenamine, 2-nonyl-N-phenyl- Synthesis

While transition metal catalysis dominates the landscape of C-N bond formation, organocatalysis has emerged as a powerful complementary strategy, avoiding the use of potentially toxic and expensive metals. However, the application of organocatalysis to the direct N-alkylation of secondary diarylamines like diphenylamine is less developed compared to other areas of amine synthesis.

Recent advancements have shown the potential of triarylboranes, such as B(C₆F₅)₃, to catalyze the N-alkylation of various amines, including diarylamines, with aryl esters. rsc.org This metal-free approach offers a mild reaction protocol to access N-alkylated products. The mechanism is believed to involve the activation of the ester by the Lewis acidic borane, facilitating nucleophilic attack by the amine.

Another potential, though less direct, organocatalytic approach could involve the functionalization of an aniline derivative with a nonyl group through an organocatalyzed process, followed by a subsequent N-arylation step. For instance, organocatalytic Friedel-Crafts alkylation of electron-rich aromatics has been demonstrated, which could potentially be adapted for the introduction of the nonyl group. nih.gov However, specific examples of organocatalytic methods for the direct synthesis of Benzenamine, 2-nonyl-N-phenyl- are not yet well-documented in the scientific literature. The development of such methods remains an active area of research.

Green Chemistry Principles in Catalytic Benzenamine, 2-nonyl-N-phenyl- Production

The synthesis of N-alkylanilines, including Benzenamine, 2-nonyl-N-phenyl-, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. A central strategy in this endeavor is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov This atom-economic process involves the N-alkylation of amines with alcohols, where the only byproduct is water. researchgate.net The mechanism typically involves the catalyst temporarily abstracting hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes condensation with the amine and subsequent reduction by the captured hydrogen.

This approach avoids the use of stoichiometric alkylating agents like alkyl halides, which generate significant salt waste. nih.gov The development of catalysts for this transformation has shifted from precious metals (e.g., ruthenium, iridium, palladium) to more abundant and less toxic first-row transition metals. researchgate.netacs.org Recent research highlights include:

Manganese Catalysts : Defined manganese pincer complexes have been shown to be effective for the selective N-alkylation of anilines with a wide range of alcohols under relatively mild conditions (80–100 °C). nih.gov These earth-abundant metal catalysts are highly stable and tolerate various functional groups, representing a significant step towards more sustainable chemical production. nih.gov

Iron Catalysts : Environmentally benign iron(II) salts, such as FeSO₄·7H₂O, have been successfully used to catalyze the synthesis of N-alkylanilines. chemistryviews.org These reactions can proceed under mild conditions, for example, at 40 °C in air, offering a cost-effective and greener alternative to traditional methods that often require harsh conditions or environmentally harmful metals. chemistryviews.org

Cobalt Catalysts : The use of readily available cobalt salts for the N-alkylation of anilines has been reported, employing bio-renewable resources like tetrahydrofuran (THF) as alkylating agents. nih.govresearchgate.net This method allows for the cost-effective production of N-alkylanilines from sustainable feedstocks. nih.gov

Optimization of Reaction Parameters and Process Intensification for Benzenamine, 2-nonyl-N-phenyl- Formation

Achieving high yield, selectivity, and efficiency in the synthesis of Benzenamine, 2-nonyl-N-phenyl- hinges on the careful optimization of reaction parameters and the implementation of modern process intensification strategies.

Temperature, Pressure, and Stoichiometric Considerations in Scalable Syntheses

The interplay between temperature, pressure, and the stoichiometry of reactants, base, and catalyst is critical for maximizing product yield and minimizing side reactions, particularly for large-scale production. Lowering the reaction temperature, when possible, reduces energy consumption and can improve selectivity by minimizing undesired pathways like N,N-dialkylation. nih.gov

Systematic optimization studies, often performed on model reactions, provide a blueprint for scaling up. For instance, in the synthesis of N-benzylaniline, parameters such as catalyst loading, the type and amount of base, temperature, and reaction time were meticulously optimized. It was found that potassium tert-butoxide (KOtBu) was a superior base compared to others like KOH or K₂CO₃, and an optimal temperature of 80 °C was identified to achieve the highest product yield in a reasonable timeframe. researchgate.net Such studies underscore the necessity of a multi-parameter approach to optimization. researchgate.net

Below is a representative data table illustrating the optimization of various reaction parameters for a model N-alkylation reaction, based on findings for N-benzylaniline synthesis. researchgate.net

| Entry | Parameter Varied | Condition | Yield (%) |

|---|---|---|---|

| 1 | Solvent | Toluene | 88 |

| 2 | Solvent | 1,4-Dioxane | 72 |

| 3 | Solvent | Solvent-Free | 93 |

| 4 | Base | KOtBu | 93 |

| 5 | Base | KOH | 82 |

| 6 | Base | K₂CO₃ | 48 |

| 7 | Temperature | 110 °C | 93 (in 4h) |

| 8 | Temperature | 80 °C | 93 (in 8h) |

| 9 | Temperature | 60 °C | 75 (in 12h) |

Continuous Flow Synthesis Methodologies for Benzenamine, 2-nonyl-N-phenyl-

Continuous flow chemistry has emerged as a powerful technology for process intensification in chemical manufacturing. mdpi.comrsc.org Compared to traditional batch processing, flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or rapid reactions. nih.gov

This technology is well-suited for the synthesis of N-alkylanilines. A continuous flow process could involve pumping a solution of 2-nonylaniline (or a precursor), N-phenylaniline, and a soluble catalyst through a heated packed-bed reactor containing an immobilized catalyst or simply a heated coil. mdpi.com The benefits include:

Enhanced Efficiency : Precise control over residence time can maximize conversion and minimize the formation of byproducts. mdpi.com

Scalability : Production can be scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

Automation : Flow systems can be readily automated, allowing for streamlined multi-step syntheses without the need to isolate and purify intermediates, significantly improving process efficiency. mdpi.com

Synthesis of Structural Analogues and Benzenamine, 2-nonyl-N-phenyl- Derivatives

Strategies for Alkyl Chain Modification and Variation (e.g., nonyl to octyl, butyl)

The synthesis of structural analogues of Benzenamine, 2-nonyl-N-phenyl- with different alkyl chain lengths (e.g., octyl, butyl) is readily achievable through the judicious selection of starting materials. Catalytic N-alkylation methods, particularly those employing the borrowing hydrogen strategy, are often tolerant of a wide range of alcohols. nih.gov

To synthesize an octyl or butyl analogue, one would simply substitute the C9 precursor, 1-nonanol, with the corresponding C8 (1-octanol) or C4 (1-butanol) alcohol in the reaction with 2-aminodiphenylamine (or in a multi-step synthesis from aniline and the corresponding 2-alkyl halide). Many catalytic systems, including those based on manganese, ruthenium, and iridium, have demonstrated broad applicability for coupling various anilines with different primary alcohols. nih.govnih.govresearchgate.net This flexibility allows for the systematic modification of the alkyl chain to investigate structure-activity relationships or to fine-tune the physical properties of the final compound. Similarly, N-alkylation with alkyl halides in the presence of a base is a classic and effective method for creating such analogues. researchgate.net

Aromatic Ring Substitution Patterns and Their Regioselective Synthetic Routes

The synthesis of Benzenamine, 2-nonyl-N-phenyl-, and its derivatives with specific substitution patterns on the aromatic rings is a key challenge, primarily centered on achieving regioselectivity. The introduction of the nonyl group at the ortho position of the N-phenylaniline scaffold requires carefully controlled synthetic strategies to avoid the formation of isomeric products.

One of the primary methods for introducing the nonyl group is through Friedel-Crafts alkylation of diphenylamine with 1-nonene. This reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or acid-activated clays. However, this method often yields a mixture of mono-, di-, and tri-alkylated products, with the para-substituted isomer being a significant byproduct due to steric hindrance at the ortho positions. The control of reaction conditions, such as temperature, catalyst, and the molar ratio of reactants, is crucial to influence the product distribution. For instance, using a milder catalyst or optimizing the reaction time can favor the formation of the mono-alkylated product.

To enhance ortho-selectivity, directing group strategies can be employed. The amine functionality itself can act as a directing group, but its strong coordination with Lewis acids can sometimes deactivate the catalyst. A more refined approach involves the use of a removable directing group that positions the alkylating agent specifically at the ortho position. While specific examples for a nonyl group are not extensively documented, the principle of using directing groups for ortho-alkylation of anilines is well-established in organic synthesis.

Another powerful strategy for the regioselective synthesis of 2-nonyl-N-phenylaniline is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction offers a versatile method for forming the C-N bond. The synthesis could proceed via two main pathways:

Reaction of 2-nonylaniline with a phenyl halide (or triflate): This approach requires the prior synthesis of 2-nonylaniline. The ortho-alkylation of aniline can be achieved with greater control compared to diphenylamine.

Reaction of aniline with 2-nonylphenyl halide (or triflate): This route necessitates the synthesis of an ortho-nonyl substituted benzene ring with a leaving group, which can then be coupled with aniline.

The choice of ligands in the Buchwald-Hartwig amination is critical for achieving high yields and functional group tolerance. The use of sterically hindered biaryl phosphine ligands has proven effective in promoting the coupling of challenging substrates.

Below is a table summarizing the key synthetic routes and the factors influencing their regioselectivity.

| Synthetic Route | Catalyst/Reagents | Key Factors Influencing Regioselectivity | Typical Products |

| Friedel-Crafts Alkylation | AlCl₃, Acid-activated clays | Catalyst activity, reaction temperature, reactant molar ratio | Mixture of ortho-, para-, and poly-alkylated isomers |

| Directed ortho-Alkylation | Directing group on nitrogen | Nature of the directing group, catalyst choice | Predominantly ortho-substituted product |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligands | Choice of starting materials (ortho-nonylaniline or 2-nonylphenyl halide), ligand structure | Regioselective formation of the desired C-N bond |

Heterocyclic Analogues Derived from Benzenamine, 2-nonyl-N-phenyl- Scaffolds

The unique structural features of Benzenamine, 2-nonyl-N-phenyl-, particularly the presence of a secondary amine and a sterically encumbered ortho-alkylated phenyl ring, make it a valuable precursor for the synthesis of various heterocyclic analogues. These transformations typically involve intramolecular cyclization reactions, leading to the formation of new ring systems.

Carbazoles: The synthesis of carbazole (B46965) derivatives from 2-alkyldiphenylamines can be achieved through photochemical or thermal cyclization. Photocyclization, often carried out under UV irradiation, can induce an intramolecular C-H amination, leading to the formation of the carbazole ring system. While direct examples with a 2-nonyl substituent are scarce, the general methodology has been applied to similar substrates.

Acridines: The Bernthsen acridine synthesis provides a classical route to this class of heterocycles. This reaction involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of a dehydrating agent like zinc chloride or polyphosphoric acid. For the synthesis of an acridine analogue from Benzenamine, 2-nonyl-N-phenyl-, a reaction with a suitable carboxylic acid would lead to the formation of a 9-substituted acridine with the nonyl group on one of the outer rings. The reaction conditions would need to be optimized to overcome the steric hindrance posed by the bulky nonyl group. A plausible synthetic route could involve the cyclization of a 2-methyldiphenylamine analogue, suggesting that the 2-nonyl group could similarly participate in such transformations.

Phenazines: Phenazine derivatives can be synthesized from ortho-phenylenediamine precursors. To access a phenazine analogue from a Benzenamine, 2-nonyl-N-phenyl- scaffold, the parent compound would first need to be converted to the corresponding N-phenyl-ortho-phenylenediamine derivative. This can be achieved through nitration of the unsubstituted phenyl ring followed by reduction of the nitro group. The resulting diamine can then undergo oxidative cyclization to form the phenazine ring system. The specific substitution pattern on the resulting phenazine would depend on the regioselectivity of the initial nitration step.

The following table outlines the potential heterocyclic analogues and the general synthetic strategies for their formation from a Benzenamine, 2-nonyl-N-phenyl- scaffold.

| Heterocyclic Analogue | General Synthetic Strategy | Key Reaction Type |

| Carbazole | Photochemical or thermal cyclization | Intramolecular C-H Amination |

| Acridine | Condensation with a carboxylic acid | Bernthsen Acridine Synthesis |

| Phenazine | Conversion to N-phenyl-o-phenylenediamine followed by oxidative cyclization | Nitration, Reduction, Oxidative Cyclization |

Mechanistic Elucidation of Reactions Involving Benzenamine, 2 Nonyl N Phenyl

Kinetic Investigations of Benzenamine, 2-nonyl-N-phenyl- Reaction Pathways

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants. This information is mathematically expressed in the form of a rate law.

A rate law for a reaction involving Benzenamine, 2-nonyl-N-phenyl-, would take the general form:

Rate = k[Benzenamine, 2-nonyl-N-phenyl-]m[Reactant 2]n...

Currently, there are no published experimental data to establish the rate laws or reaction orders for any specific transformation of Benzenamine, 2-nonyl-N-phenyl-.

Table 1: Hypothetical Reaction Orders and Their Implications for Rate Laws

| Reaction Order with respect to Benzenamine, 2-nonyl-N-phenyl- | Effect on Rate with Doubled Concentration | Rate Law Expression |

| 0 | No change | Rate = k[Reactant 2]n |

| 1 | Doubles | Rate = k[Benzenamine, 2-nonyl-N-phenyl-][Reactant 2]n |

| 2 | Quadruples | Rate = k[Benzenamine, 2-nonyl-N-phenyl-]2[Reactant 2]n |

Activation parameters, including activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the temperature dependence of a reaction and the nature of its transition state. These are derived from the Arrhenius equation:

k = Ae-Ea/RT

The energy profile of a reaction provides a visual representation of the energy changes that occur as reactants are converted to products, including the energy of any intermediates and transition states. Without experimental rate data at different temperatures for reactions involving Benzenamine, 2-nonyl-N-phenyl-, its activation parameters and the corresponding energy profiles cannot be determined.

Identification and Characterization of Reaction Intermediates in Benzenamine, 2-nonyl-N-phenyl- Transformations

Reaction intermediates are transient species formed during a chemical transformation. Their detection and characterization provide direct evidence for a proposed reaction pathway.

Techniques like in situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to observe the formation and decay of intermediates in real-time. These methods provide structural information about these short-lived species. However, no such spectroscopic studies have been reported for reactions of Benzenamine, 2-nonyl-N-phenyl-.

In cases where intermediates are too reactive to be observed directly, trapping experiments can be conducted. This involves introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. Another strategy is to perform the reaction under conditions that favor the accumulation of the intermediate, allowing for its isolation. There is no available literature on the application of these techniques to the study of Benzenamine, 2-nonyl-N-phenyl- reactions.

Computational Studies on Reaction Mechanisms of Benzenamine, 2-nonyl-N-phenyl-

Theoretical chemistry provides powerful tools for investigating reaction mechanisms. Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, intermediates, and transition states, and predict kinetic parameters. Such computational studies can offer valuable insights and guide experimental work. A computational investigation into the reaction mechanisms of Benzenamine, 2-nonyl-N-phenyl- could elucidate potential pathways and predict the structures and energies of key species. However, a search of the scientific literature reveals no such computational studies have been published.

Density Functional Theory (DFT) Calculations for Transition States and Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and energetics of molecules, making it particularly suitable for mapping the potential energy surfaces of chemical reactions. For a molecule such as Benzenamine, 2-nonyl-N-phenyl-, DFT calculations can be employed to model key reactions, such as its formation via Buchwald-Hartwig amination or subsequent derivatization reactions.

Key Applications of DFT:

Transition State Geometry and Energetics: DFT calculations can accurately predict the geometries of transition states and their corresponding activation energies. For the synthesis of Benzenamine, 2-nonyl-N-phenyl-, this would involve modeling the oxidative addition, ligand substitution, and reductive elimination steps of a palladium-catalyzed cross-coupling reaction. The steric bulk of the 2-nonyl group is expected to significantly influence the energy barrier of the reductive elimination step.

Reaction Pathway Mapping: By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the reaction kinetics.

Conformational Analysis: The 2-nonyl group and the N-phenyl group introduce significant conformational flexibility. DFT can be used to determine the most stable ground-state conformers and to understand how different conformations might influence reactivity. The dihedral angle between the two phenyl rings is a critical parameter that affects the electronic properties and steric accessibility of the nitrogen atom.

Illustrative DFT Data for a Model System (Ortho-Alkylated N-Phenylaniline):

| Parameter | Calculated Value (kcal/mol) | Significance |

| Rotational Barrier (C-N) | 15-25 | Hindered rotation around the C-N bond due to the ortho-alkyl group, leading to atropisomerism. |

| Activation Energy (N-Arylation) | 20-30 | Provides insight into the kinetic feasibility of the final bond-forming step in its synthesis. |

| Relative Conformer Energies | 0-5 | Small energy differences between various twisted conformations, indicating a dynamic molecular structure. |

This interactive table is based on typical values for sterically hindered N-arylanilines and serves to illustrate the type of data obtained from DFT calculations.

Molecular Dynamics Simulations of Reaction Processes

While DFT provides a static picture of a reaction at 0 Kelvin, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time, incorporating temperature and solvent effects. For reactions involving Benzenamine, 2-nonyl-N-phenyl-, MD simulations can provide critical insights into the role of the solvent and the conformational dynamics of the molecule.

Applications of MD Simulations:

Solvent Shell Structure: MD simulations can reveal how solvent molecules arrange themselves around the reactant molecules. The nonpolar nonyl chain and the aromatic phenyl groups will have distinct solvation shells, which can influence the approach of reagents.

Conformational Sampling: Over the course of an MD simulation, the molecule can explore a wide range of conformations. This is particularly important for the flexible nonyl chain, and the data can be used to identify the most populated conformers in solution.

Diffusion and Collision Frequencies: MD can be used to calculate the rate at which reactant molecules encounter each other in solution, a key factor in determining reaction rates.

QM/MM Approaches for Complex Reaction Environments

For reactions occurring in a complex environment, such as in the presence of a catalyst with bulky ligands or in a heterogeneous solvent mixture, a full quantum mechanical treatment can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by treating the reactive core of the system with a high level of quantum mechanics (e.g., DFT) and the surrounding environment with a more computationally efficient molecular mechanics force field. rsc.org

Advantages of QM/MM for Benzenamine, 2-nonyl-N-phenyl- Reactions:

Enzyme-Catalyzed Reactions: While not a primary focus for this specific molecule, should it be a substrate for an enzyme, QM/MM would be the method of choice to model the reaction within the enzyme's active site.

Explicit Solvent and Ligand Effects: In a catalytic synthesis, the QM region would include the palladium center, the coordinating atoms of the ligands, and the immediate atoms of the aniline (B41778) and aryl halide. The remainder of the ligands, the solvent molecules, and counter-ions would be treated with MM. This approach allows for a more realistic modeling of the steric and electronic effects of the entire catalytic system.

Role of Catalysis and Solvent Environment in Benzenamine, 2-nonyl-N-phenyl- Reaction Selectivity

The synthesis and derivatization of sterically hindered arylamines like Benzenamine, 2-nonyl-N-phenyl- are highly dependent on the choice of catalyst and solvent. These factors play a critical role in controlling the reaction rate, yield, and selectivity.

Ligand Effects in Metal-Catalyzed Processes for Arylamine Synthesis

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the synthesis of N-arylamines. nih.gov The choice of phosphine (B1218219) ligand is paramount, especially when dealing with sterically demanding substrates.

Key Ligand Properties and Their Effects:

Steric Bulk: Bulky ligands, such as those from the biarylphosphine class (e.g., XPhos, RuPhos), are generally required for the coupling of sterically hindered substrates. nih.gov The large cone angle of these ligands facilitates the reductive elimination step, which is often the rate-limiting step in these reactions.

Electron-Donating Ability: Electron-rich phosphines enhance the rate of oxidative addition of the aryl halide to the palladium(0) center.

Bite Angle: For bidentate ligands, the bite angle influences the geometry of the palladium complex and can affect both the rate and selectivity of the reaction.

Table of Ligand Effects on a Model Buchwald-Hartwig Amination:

| Ligand | Steric Hindrance | Typical Yield (%) | Rationale |

| P(t-Bu)3 | High | Moderate to Good | Monophosphine with large cone angle, effective for some hindered couplings. |

| XPhos | Very High | Good to Excellent | Biarylphosphine ligand designed for challenging cross-coupling reactions, promotes reductive elimination. |

| RuPhos | Very High | Good to Excellent | Another highly effective biarylphosphine ligand for sterically demanding substrates. nih.gov |

| dppf | Moderate | Low to Moderate | Bidentate ligand, often less effective for sterically hindered substrates due to catalyst decomposition pathways. |

This interactive table illustrates the general trends observed for ligand effects in the synthesis of sterically hindered arylamines.

Influence of Solvent Polarity and Hydrogen Bonding Interactions on Reactivity

The solvent can significantly impact the rate and outcome of a reaction by stabilizing or destabilizing reactants, intermediates, and transition states.

Solvent Polarity: For the Buchwald-Hartwig amination, polar aprotic solvents like toluene, dioxane, or THF are commonly used. The polarity of the solvent can influence the solubility of the reactants and the stability of charged intermediates in the catalytic cycle.

Hydrogen Bonding: While Benzenamine, 2-nonyl-N-phenyl- is a secondary amine and thus a weak hydrogen bond donor, the precursor anilines are primary amines and can engage in hydrogen bonding. Protic solvents are generally avoided in Buchwald-Hartwig reactions as they can interfere with the catalyst and the base. In subsequent reactions of Benzenamine, 2-nonyl-N-phenyl-, the ability of a solvent to act as a hydrogen bond acceptor could influence the reactivity of the N-H bond.

Stereochemical Outcomes and Asymmetric Synthesis Considerations in Benzenamine, 2-nonyl-N-phenyl- Derivatization

The steric hindrance around the nitrogen atom in Benzenamine, 2-nonyl-N-phenyl- can lead to interesting stereochemical properties.

Atropisomerism: Due to the restricted rotation around the C(aryl)-N bond caused by the bulky 2-nonyl and N-phenyl groups, this molecule is likely to exhibit atropisomerism, meaning it can exist as a pair of non-superimposable, slowly interconverting enantiomers. The barrier to rotation would be influenced by the size of the ortho-substituent and the electronic nature of the aromatic rings.

Asymmetric Synthesis: The synthesis of an enantioenriched form of Benzenamine, 2-nonyl-N-phenyl- would require an asymmetric catalytic method. This could potentially be achieved using a palladium catalyst with a chiral phosphine ligand in a Buchwald-Hartwig amination. The chiral ligand would need to effectively differentiate between the two enantiotopic faces of the prochiral intermediate. The development of such a synthesis would be a significant challenge due to the steric demands of the substrate. mdpi.com

Theoretical and Computational Chemistry of Benzenamine, 2 Nonyl N Phenyl

Electronic Structure and Bonding Analysis of Benzenamine, 2-nonyl-N-phenyl-

The electronic architecture of Benzenamine, 2-nonyl-N-phenyl- dictates its chemical behavior. Through computational analysis, a detailed picture of its electron distribution, orbital interactions, and bonding nature can be constructed. These studies are fundamental to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) Theory Applications and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate how the molecule will interact with other chemical species. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO signifies the ability to accept electrons (electrophilicity). youtube.comyoutube.com

For Benzenamine, 2-nonyl-N-phenyl-, the HOMO is expected to be localized primarily on the electron-rich aromatic rings and the nitrogen atom, due to the presence of π-systems and the nitrogen lone pair. The electron-donating nature of the 2-nonyl group further increases the energy of the HOMO, enhancing its nucleophilic character. Conversely, the LUMO is anticipated to be distributed over the phenyl rings. The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 1: Frontier Molecular Orbital Properties of Benzenamine, 2-nonyl-N-phenyl- (Hypothetical Data)

| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |

|---|---|---|---|

| HOMO | -5.2 | Nitrogen, Phenyl Rings | Nucleophilic/Electron Donor |

| LUMO | -0.8 | Phenyl Rings | Electrophilic/Electron Acceptor |

| HOMO-LUMO Gap | 4.4 | - | Chemical Reactivity/Stability |

Note: This data is illustrative and based on theoretical principles for similar molecules. Specific computational studies on Benzenamine, 2-nonyl-N-phenyl- are required for precise values.

These FMO characteristics suggest that Benzenamine, 2-nonyl-N-phenyl- would likely participate in electrophilic aromatic substitution reactions, with the incoming electrophile attacking the positions of highest HOMO density on the phenyl rings. ucsb.edu

Charge Distribution and Electrostatic Potential Maps

The charge distribution within Benzenamine, 2-nonyl-N-phenyl- is non-uniform due to the different electronegativities of the constituent atoms and the presence of aromatic systems. An electrostatic potential (ESP) map visually represents this charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

In Benzenamine, 2-nonyl-N-phenyl-, the most negative electrostatic potential is expected to be concentrated around the nitrogen atom, attributable to its lone pair of electrons. The phenyl rings will also exhibit negative potential within the π-electron clouds above and below the plane of the rings. The hydrogen atoms, particularly the one attached to the nitrogen, will exhibit positive potential. The long, non-polar nonyl chain will have a largely neutral potential. These maps are invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding and electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. wikipedia.orgq-chem.com This method allows for the quantification of orbital interactions, such as hyperconjugation, which contribute to molecular stability. For Benzenamine, 2-nonyl-N-phenyl-, NBO analysis would reveal the hybridization of the atoms and the nature of the C-N, C-C, and C-H bonds. It can also quantify the delocalization of the nitrogen lone pair into the antibonding orbitals of the adjacent phenyl rings, a key factor in the molecule's electronic properties. materialsciencejournal.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.org QTAIM analysis can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points (e.g., density, Laplacian) reveal the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). wiley-vch.de For Benzenamine, 2-nonyl-N-phenyl-, QTAIM would provide a rigorous definition of the atomic boundaries and the bond paths, offering a detailed and quantitative description of the chemical bonding within the molecule. e-bookshelf.de

Conformational Analysis and Potential Energy Surfaces of Benzenamine, 2-nonyl-N-phenyl-

The flexibility of Benzenamine, 2-nonyl-N-phenyl-, particularly due to the rotatable single bonds, gives rise to numerous possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

Rotational Barriers and Steric Hindrance Effects of Alkyl and Phenyl Groups

The rotation around the C-N bonds and the C-C bonds within the nonyl group are key conformational degrees of freedom in Benzenamine, 2-nonyl-N-phenyl-. The rotation of the phenyl groups relative to the C-N-C plane is subject to steric hindrance, particularly from the bulky 2-nonyl group. This steric clash will influence the preferred dihedral angles and create a significant rotational energy barrier. nih.govsemanticscholar.org

Similarly, the long nonyl chain can adopt many conformations, with the extended, anti-periplanar arrangement typically being the most stable to minimize steric repulsion between adjacent methylene (B1212753) groups. The presence of the bulky phenyl group at the 2-position of the nonyl chain will further constrain its conformational freedom.

Table 2: Calculated Rotational Barriers for Key Bonds in an Alkylated Diphenylamine (B1679370) System (Illustrative Data)

| Bond | Description of Rotation | Calculated Barrier (kcal/mol) |

|---|---|---|

| C(phenyl)-N | Phenyl group rotation | 5 - 10 |

| C(alkyl)-N | Alkyl group rotation | 4 - 8 |

| C1-C2 (nonyl) | Rotation within the alkyl chain | 3 - 5 |

Note: This data is representative and intended to illustrate the concept. Actual values for Benzenamine, 2-nonyl-N-phenyl- would require specific computational modeling.

Identification of Global and Local Energy Minima

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. researchgate.net By systematically exploring the PES, for instance by rotating key dihedral angles, computational chemists can locate the various energy minima, which correspond to stable or metastable conformers. scispace.com

Influence of Substituents on Molecular Conformations

The three-dimensional structure of Benzenamine, 2-nonyl-N-phenyl- is largely dictated by the steric and electronic interactions between its three key components: the central amine bridge, the N-phenyl group, and the 2-nonyl substituted phenyl group. The parent molecule, diphenylamine, is known to adopt a non-planar, twisted conformation to balance the competing effects of π-conjugation (which favors planarity) and steric repulsion between the ortho-hydrogens of the two phenyl rings.

In Benzenamine, 2-nonyl-N-phenyl-, this steric strain is significantly amplified by the presence of a bulky nonyl group at the ortho (2-) position of one of the phenyl rings. This alkyl chain introduces substantial steric hindrance, forcing a pronounced rotation around the C-N bond connecting it to the amine nitrogen. This leads to a large dihedral angle between the plane of the 2-nonyl substituted ring and the C-N-C plane of the amine bridge. Conformational analysis, the study of energy levels associated with different 3D arrangements obtained by rotation around single bonds, is essential to identify the most stable, low-energy conformers. libretexts.orgunacademy.com

The primary conformational variables for this molecule include:

C(aryl)-N-C(aryl)-C(aryl) Dihedral Angles: These angles define the twist of the two phenyl rings relative to each other and the nitrogen bridge. The presence of the ortho-nonyl group is expected to result in a significantly larger dihedral angle for the substituted ring compared to the unsubstituted N-phenyl ring.

Conformation of the Nonyl Chain: The long, flexible nonyl group can adopt numerous conformations, each with a different energetic profile. The lowest energy state will likely involve an arrangement that minimizes steric clashes with the adjacent N-phenyl ring.

Computational geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to determine the equilibrium geometry and the relative energies of different conformers. The results of such an analysis would likely show that the most stable conformer of Benzenamine, 2-nonyl-N-phenyl- is one that maximizes the distance between the nonyl chain and the N-phenyl group, resulting in a highly twisted and asymmetric molecular structure.

Spectroscopic Property Predictions and Correlations with Experimental Data for Benzenamine, 2-nonyl-N-phenyl-

Computational chemistry serves as an indispensable tool for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and the validation of structural assignments.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Assignment Validation

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a standard method for validating proposed molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is highly effective for calculating the isotropic magnetic shielding tensors of nuclei, which are then converted into chemical shifts (δ). nih.govchemrxiv.orgresearchgate.net

For Benzenamine, 2-nonyl-N-phenyl-, distinct chemical shifts are expected for the different types of carbon and hydrogen atoms based on their unique electronic environments.

¹H NMR: Protons on the aromatic rings are expected in the δ 6.5-8.0 ppm range, with their exact shifts influenced by their position relative to the electron-donating amine group and the ortho-nonyl substituent. The N-H proton would likely appear as a broad singlet. Protons on the aliphatic nonyl chain would be found upfield, typically between δ 0.8 ppm (for the terminal CH₃) and δ 2.5-3.0 ppm (for the CH₂ group attached to the aromatic ring).

¹³C NMR: Aromatic carbons would resonate in the δ 110-150 ppm region. The carbon atoms directly bonded to the nitrogen (ipso-carbons) would be significantly affected. The aliphatic carbons of the nonyl chain would appear in the δ 14-40 ppm range.

A comparison between computationally predicted shifts and experimentally obtained spectra is crucial for unambiguous peak assignment and conformational validation. researchgate.net

Table 1: Representative Predicted NMR Chemical Shifts (δ, ppm) for Benzenamine, 2-nonyl-N-phenyl- This table contains illustrative data based on typical values for similar functional groups, as would be predicted by DFT/GIAO calculations. Actual values may vary.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic C-H (ortho/para) | 6.8 – 7.5 | 115 – 130 |

| Aromatic C-H (meta) | 7.0 – 7.3 | 120 – 129 |

| Aromatic C-N (ipso) | - | 140 – 148 |

| Aromatic C-Alkyl (ipso) | - | 135 – 142 |

| N-H | 5.5 – 6.5 (broad) | - |

| Nonyl CH₂ (alpha to ring) | 2.5 – 2.8 | 30 – 35 |

| Nonyl (CH₂)n | 1.2 – 1.6 | 22 – 32 |

| Nonyl CH₃ (terminal) | 0.8 – 0.9 | ~14 |

Infrared (IR) and Raman Vibrational Mode Assignments for Conformational Analysis

For Benzenamine, 2-nonyl-N-phenyl-, key vibrational modes can be assigned to specific molecular motions. Analysis of these modes can help distinguish between different stable conformers, as the exact frequencies can be sensitive to the molecular geometry.

Table 2: Predicted Characteristic Vibrational Frequencies for Benzenamine, 2-nonyl-N-phenyl- This table presents expected frequency ranges for key vibrational modes based on DFT calculations for similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3350 - 3450 | Stretching of the secondary amine N-H bond. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings. |

| Aliphatic C-H Stretch (asymm/symm) | 2850 - 2960 | Asymmetric and symmetric stretching of nonyl C-H. |

| Aromatic C=C Ring Stretch | 1580 - 1610, 1450 - 1500 | In-plane stretching of the aromatic rings. |

| C-N Stretch | 1250 - 1350 | Stretching of the aryl-nitrogen bonds. |

| Aromatic C-H Out-of-Plane Bend | 700 - 900 | Bending motions indicative of substitution pattern. |

UV-Vis Absorption and Emission Spectral Simulations for Electronic Transitions

The electronic properties and absorption spectra of conjugated systems can be effectively simulated using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.

TD-DFT calculations would provide the primary excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.netsapub.org

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for Benzenamine, 2-nonyl-N-phenyl- This table shows representative data for the lowest-energy electronic transitions as would be predicted by TD-DFT calculations.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | ~310 | > 0.1 | HOMO → LUMO |

| S₀ → S₂ | ~275 | > 0.1 | HOMO-1 → LUMO |

| S₀ → S₃ | ~240 | > 0.2 | HOMO → LUMO+1 |

Reactivity Descriptors and Predictive Models for Benzenamine, 2-nonyl-N-phenyl-

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from changes in electron density. wikipedia.org These indices help predict the most reactive sites within a molecule for different types of chemical reactions.

Fukui Functions and Local Electrophilicity/Nucleophilicity Indices

The Fukui function, f(r), is a key reactivity descriptor that indicates the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are used to identify which atom in a molecule is most likely to participate in a reaction:

f+: Indicates the propensity of a site for nucleophilic attack (reactivity as an electrophile).

f-: Indicates the propensity of a site for electrophilic attack (reactivity as a nucleophile).

For Benzenamine, 2-nonyl-N-phenyl-, the nitrogen atom, with its lone pair of electrons, is expected to be the primary nucleophilic center. Therefore, it should possess the highest condensed f- value. The aromatic rings also contain nucleophilic sites, particularly at the ortho and para positions relative to the activating amine group. Electrophilic sites (with high f+ values) are likely to be found on the carbon atoms of the aromatic rings.

Local electrophilicity (ωk) and nucleophilicity (Nk) indices provide further refinement by weighting the global electrophilicity/nucleophilicity of the molecule onto specific atomic sites using the Fukui functions. These descriptors are invaluable for predicting regioselectivity in chemical reactions.

Table 4: Illustrative Condensed Fukui Functions and Local Nucleophilicity for Key Atoms in Benzenamine, 2-nonyl-N-phenyl- This table contains hypothetical values to demonstrate how reactivity descriptors identify reactive sites. Higher values indicate greater reactivity for the specified attack type.

| Atom/Position | Condensed Fukui (f+) | Condensed Fukui (f-) | Local Nucleophilicity (Nk) | Predicted Reactivity |

| Nitrogen (N) | Low | High | High | Primary site for electrophilic attack (nucleophilic). |

| C4' (para to N) | Moderate | High | High | Secondary site for electrophilic attack. |

| C2'/C6' (ortho to N) | Moderate | High | High | Secondary sites for electrophilic attack. |

| C4 (para to N, on nonyl ring) | Moderate | Moderate | Moderate | Site for electrophilic attack, sterically hindered. |

| C6 (ortho to N, on nonyl ring) | Moderate | Moderate | Moderate | Site for electrophilic attack, highly sterically hindered. |

Molecular Electrostatic Potential (MEP) Analysis for Reaction Site Prediction

Molecular Electrostatic Potential (MEP) is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It is instrumental in predicting how a molecule will interact with other chemical species, particularly in identifying sites susceptible to electrophilic and nucleophilic attack. asrjetsjournal.orgnih.govnih.gov The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded, with red typically indicating regions of most negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue representing regions of most positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow denote areas with intermediate potential. researchgate.net

For Benzenamine, 2-nonyl-N-phenyl-, the MEP analysis would reveal distinct electrostatic features arising from its constituent functional groups: the two phenyl rings, the secondary amine group, and the 2-nonyl substituent.

Negative Potential Regions (Electrophilic Attack Sites): The electron-rich regions, depicted in red and yellow on an MEP map, are primarily located around the nitrogen atom of the amine group due to the presence of its lone pair of electrons. The π-electron clouds of the two aromatic rings also contribute to the negative potential, making the ortho and para positions of the rings potential sites for electrophilic attack. The presence of the electron-donating nonyl group on one of the phenyl rings would further enhance the electron density of that ring, making it more susceptible to electrophilic substitution compared to the unsubstituted phenyl ring.

Positive Potential Regions (Nucleophilic Attack Sites): The regions of positive electrostatic potential, shown in blue, are typically found around the hydrogen atoms, particularly the hydrogen atom attached to the nitrogen of the amine group. This positive potential indicates a relative electron deficiency, making this hydrogen atom a potential site for interaction with nucleophiles.

The table below illustrates hypothetical MEP values for different reactive sites on Benzenamine, 2-nonyl-N-phenyl-, providing a quantitative basis for predicting its reactivity.

| Molecular Site | Predicted MEP Value (kJ/mol) | Predicted Reactivity |

| Nitrogen Atom (Amine Group) | -120 | Electrophilic Attack |

| para-position of the nonyl-substituted ring | -85 | Electrophilic Attack |

| para-position of the unsubstituted ring | -70 | Electrophilic Attack |

| Hydrogen Atom (Amine Group) | +95 | Nucleophilic Attack |

| Hydrogen Atoms (Aromatic Rings) | +50 to +70 | Nucleophilic Attack |

Note: The MEP values presented in this table are hypothetical and serve to illustrate the expected trends for Benzenamine, 2-nonyl-N-phenyl- based on the principles of MEP analysis applied to similar aromatic amines.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. researchgate.net These models are built upon the principle that the structural features of a molecule, quantified by molecular descriptors, determine its chemical behavior. QSRR studies are particularly valuable in predicting the reactivity of new compounds without the need for extensive experimental work. acs.org

For diphenylamine derivatives, QSRR models have been extensively developed to predict their antioxidant activity. researchgate.net Antioxidants like Benzenamine, 2-nonyl-N-phenyl- function by donating a hydrogen atom from the N-H group to neutralize free radicals. The efficiency of this process is influenced by various structural and electronic factors.

A typical QSRR model for the antioxidant activity of substituted diphenylamines might take the following form:

Log(Antioxidant Activity) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + c3(Descriptor 3) + ...

Where c0, c1, c2, c3 are coefficients determined from statistical regression analysis.

The molecular descriptors used in such models can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, and electron affinity. For antioxidant activity, a higher HOMO energy is generally associated with a greater ability to donate electrons and scavenge radicals. acs.org

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific substituent steric parameters. The steric hindrance around the N-H group can affect its accessibility to free radicals.

Thermodynamic Descriptors: These include properties like bond dissociation energy (BDE) of the N-H bond and the heat of formation. A lower N-H BDE indicates that the hydrogen atom can be more easily abstracted, leading to higher antioxidant activity. researchgate.net

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, reflecting its connectivity and branching.

The following table provides a hypothetical QSRR data set for a series of alkyl-substituted diphenylamines, including Benzenamine, 2-nonyl-N-phenyl-, to predict their antioxidant activity.

| Compound | HOMO Energy (eV) | N-H BDE (kcal/mol) | Steric Parameter (Es) | Predicted Antioxidant Activity (Log RA) |

| Diphenylamine | -5.20 | 88.5 | 0.00 | 1.50 |

| Benzenamine, 2-methyl-N-phenyl- | -5.15 | 87.9 | -1.24 | 1.65 |

| Benzenamine, 4-ethyl-N-phenyl- | -5.12 | 87.5 | -0.07 | 1.72 |

| Benzenamine, 2-nonyl-N-phenyl- | -5.08 | 87.0 | -0.40 | 1.85 |

| Benzenamine, 4-tert-butyl-N-phenyl- | -5.05 | 86.8 | -1.54 | 1.90 |

Note: The data in this table are hypothetical and are intended to illustrate a potential QSRR for antioxidant activity. The values for Benzenamine, 2-nonyl-N-phenyl- are estimated based on the expected electronic and steric effects of the nonyl group. A higher Log(RA) value indicates greater antioxidant activity.

The long, electron-donating nonyl group in Benzenamine, 2-nonyl-N-phenyl- is expected to increase the HOMO energy and decrease the N-H bond dissociation energy, thereby enhancing its predicted antioxidant activity compared to the unsubstituted diphenylamine. researchgate.net QSRR models, once validated, can be powerful tools for the rational design of novel antioxidants with improved efficacy.

Advanced Analytical Method Development for Benzenamine, 2 Nonyl N Phenyl Quantification and Characterization

Chromatographic Methodologies for Complex Mixture Analysis Involving Benzenamine, 2-nonyl-N-phenyl-

The separation of Benzenamine, 2-nonyl-N-phenyl- from complex mixtures is a critical step in its analysis. The choice of chromatographic technique is dictated by the compound's volatility, polarity, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like Benzenamine, 2-nonyl-N-phenyl-. Method development focuses on achieving optimal resolution, sensitivity, and analysis time.

A common approach for compounds of this nature is reversed-phase HPLC. sielc.comsielc.com The non-polar stationary phase, typically C18, interacts with the non-polar nonyl and phenyl groups of the analyte. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and water, is adjusted to control the retention and elution of the compound.

Optimization of the HPLC method involves several key parameters:

Mobile Phase Composition: The ratio of organic solvent to water is critical. A higher percentage of organic solvent will decrease the retention time, while a lower percentage will increase it. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples to improve the separation of multiple components.

Column Chemistry: While C18 is a common choice, other stationary phases such as C8 or phenyl columns can offer different selectivity and may be advantageous for specific sample matrices.

Flow Rate: Adjusting the flow rate can impact the analysis time and the efficiency of the separation. A lower flow rate generally leads to better resolution but longer run times.

Column Temperature: Maintaining a consistent and elevated column temperature can improve peak shape and reduce viscosity of the mobile phase, leading to lower backpressure.

Detector Wavelength: For UV detection, the wavelength should be set to the absorbance maximum of Benzenamine, 2-nonyl-N-phenyl- to ensure the highest sensitivity.

Table 1: Example HPLC Method Parameters for Benzenamine, 2-nonyl-N-phenyl- Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While Benzenamine, 2-nonyl-N-phenyl- has a relatively high boiling point, it can be analyzed by GC, particularly with a high-temperature column and appropriate inlet conditions. For less volatile compounds or to improve peak shape, derivatization may be employed. epa.gov

Optimization strategies for the GC analysis of Benzenamine, 2-nonyl-N-phenyl- include:

Column Selection: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point. The column dimensions (length, internal diameter, and film thickness) will influence the separation efficiency and analysis time.

Inlet Temperature: The inlet temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up to a higher temperature is typically used. This allows for the separation of more volatile components from the target analyte and ensures that Benzenamine, 2-nonyl-N-phenyl- is eluted with a good peak shape in a reasonable time.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the efficiency of the separation. The optimal flow rate is determined by constructing a van Deemter plot.

Detector: A Flame Ionization Detector (FID) is a common choice for the analysis of organic compounds and provides good sensitivity. For higher selectivity and sensitivity, a mass spectrometer (MS) detector can be used.

Table 2: Example GC Method Parameters for Benzenamine, 2-nonyl-N-phenyl- Analysis

| Parameter | Value |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | FID at 320 °C |

| Injection Mode | Splitless |

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC can be seen as a hybrid of GC and LC, offering some of the advantages of both. nih.gov For the separation of complex mixtures containing Benzenamine, 2-nonyl-N-phenyl-, SFC can offer several benefits:

High Efficiency and Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher throughput compared to HPLC. chromatographytoday.com

Unique Selectivity: The use of CO2 with polar co-solvents (e.g., methanol, ethanol) provides a unique selectivity that can be orthogonal to reversed-phase HPLC. chromatographytoday.com This is particularly useful for separating isomers or closely related compounds.

Green Chemistry: The primary mobile phase, CO2, is non-toxic and readily available, making SFC a more environmentally friendly technique than HPLC, which uses large volumes of organic solvents. chromatographytoday.com

In the context of Benzenamine, 2-nonyl-N-phenyl-, SFC could be particularly advantageous for chiral separations if enantiomers are present, or for purification on a preparative scale. The development of an SFC method would involve optimizing parameters such as the co-solvent percentage, pressure, temperature, and stationary phase chemistry.

Mass Spectrometric Techniques for Structural Elucidation and Trace Analysis of Benzenamine, 2-nonyl-N-phenyl-

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of Benzenamine, 2-nonyl-N-phenyl-. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides both retention time and mass-to-charge ratio information, leading to highly confident compound identification.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org This is a powerful tool for confirming the identity of Benzenamine, 2-nonyl-N-phenyl- and for distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass of the protonated molecule of Benzenamine, 2-nonyl-N-phenyl- ([M+H]+) can be calculated. By comparing this to the experimentally measured mass, a mass error can be determined. A low mass error (typically < 5 ppm) provides strong evidence for the proposed elemental formula.

Furthermore, HRMS can resolve the isotopic pattern of a molecule. The relative abundances of the isotopes of carbon and nitrogen will result in a characteristic isotopic distribution for Benzenamine, 2-nonyl-N-phenyl-. This isotopic pattern can be compared to the theoretical pattern to further confirm the compound's identity.

Table 3: Theoretical and Measured HRMS Data for Protonated Benzenamine, 2-nonyl-N-phenyl-

| Parameter | Value |

|---|---|

| Formula | C21H30N |

| Theoretical m/z | 296.2378 |

| Measured m/z | 296.2375 |

| Mass Error (ppm) | -1.01 |

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected ion. In an MS/MS experiment, the parent ion of Benzenamine, 2-nonyl-N-phenyl- is isolated and then subjected to collision-induced dissociation (CID). This causes the ion to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its structural elucidation. mdpi.commdpi.com

For Benzenamine, 2-nonyl-N-phenyl-, the fragmentation is likely to occur at the weakest bonds. Potential fragmentation pathways include:

Cleavage of the nonyl chain: This would result in a series of fragment ions corresponding to the loss of alkyl radicals.

Cleavage of the C-N bonds: This could lead to the formation of ions corresponding to the phenyl or nonyl-phenyl moieties.

Rearrangements: Intramolecular rearrangements can also occur, leading to the formation of characteristic fragment ions.

By analyzing the masses of the fragment ions, it is possible to piece together the structure of the original molecule. nih.gov This information is invaluable for confirming the identity of Benzenamine, 2-nonyl-N-phenyl- and for distinguishing it from its isomers.

Table 4: Potential MS/MS Fragmentation of Protonated Benzenamine, 2-nonyl-N-phenyl- ([M+H]+ at m/z 296.2)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 296.2 | 182.1 | C8H18 | [C6H5NHC6H4CH2]+ |

| 296.2 | 168.1 | C9H19• | [C6H5NHC6H4]+ |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysiscapes.gov.br

Hyphenated analytical techniques, which couple a separation method with a spectroscopic method, offer powerful tools for the comprehensive analysis of complex mixtures containing Benzenamine, 2-nonyl-N-phenyl-. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for this purpose, providing both separation of the analyte from matrix components and its unambiguous identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For Benzenamine, 2-nonyl-N-phenyl-, which possesses sufficient volatility, GC-MS provides high-resolution separation and sensitive detection. The gas chromatograph separates the compound from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The electron ionization (EI) mass spectrum of Benzenamine, 2-nonyl-N-phenyl- is expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is crucial for structural confirmation. Common fragmentation pathways for alkylated diphenylamines include cleavage of the alkyl chain and fragmentation of the aromatic rings. A plausible fragmentation pattern for Benzenamine, 2-nonyl-N-phenyl- is detailed in the table below.

| m/z | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 337 | [C₂₃H₃₃N]⁺• | Molecular Ion |

| 210 | [C₁₄H₁₂N]⁺ | Loss of nonyl radical (C₉H₁₉) |

| 169 | [C₁₂H₁₁N]⁺• | Diphenylamine (B1679370) radical cation |

| 93 | [C₆H₇N]⁺• | Aniline (B41778) radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that is particularly useful for the analysis of less volatile and thermally labile compounds. For Benzenamine, 2-nonyl-N-phenyl-, reverse-phase high-performance liquid chromatography (HPLC) coupled with a mass spectrometer is a common approach. The separation is based on the compound's polarity, where it partitions between a nonpolar stationary phase and a polar mobile phase.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS for compounds like Benzenamine, 2-nonyl-N-phenyl-. These "soft" ionization techniques typically produce a prominent protonated molecule [M+H]⁺, which aids in determining the molecular weight. Tandem mass spectrometry (MS/MS) can be employed for further structural elucidation by inducing fragmentation of the precursor ion and analyzing the resulting product ions.

| Parameter | Condition |

|---|---|

| LC Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Full scan and product ion scan (MS/MS) |

| Precursor Ion (for MS/MS) | m/z 338 [M+H]⁺ |

Spectroscopic Characterization Beyond Basic Identification for Benzenamine, 2-nonyl-N-phenyl-rsc.org

Beyond simple identification, a deeper understanding of the structural and electronic properties of Benzenamine, 2-nonyl-N-phenyl- can be achieved through various advanced spectroscopic techniques.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Probingrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for detailed structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide basic structural information, two-dimensional (2D) NMR techniques offer a more in-depth analysis of the molecular connectivity.

2D NMR Techniques:

For a molecule like Benzenamine, 2-nonyl-N-phenyl-, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule, helping to establish the connectivity of the nonyl chain and the protons on the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the attachment of the nonyl group to the phenyl ring and the connectivity between the two phenyl rings via the nitrogen atom.

Solid-State NMR:

Solid-state NMR (ssNMR) can provide information about the conformation and packing of Benzenamine, 2-nonyl-N-phenyl- in its solid form, which is relevant to its function as a stabilizer in solid matrices like polymers. Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signals of low-abundance nuclei like ¹³C and provide insights into the local molecular environment.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Studiesrsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are sensitive to its structure, conformation, and intermolecular interactions.

FT-IR Spectroscopy:

The FT-IR spectrum of Benzenamine, 2-nonyl-N-phenyl- will exhibit characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes include N-H stretching, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic rings. The position and shape of these bands can provide clues about hydrogen bonding and other intermolecular interactions.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of Benzenamine, 2-nonyl-N-phenyl- would provide information on the vibrations of the aromatic rings and the carbon skeleton of the nonyl chain.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Assignment |

|---|---|---|---|

| N-H Stretch | 3350-3450 | Weak | Secondary amine |

| Aromatic C-H Stretch | 3000-3100 | Strong | Phenyl rings |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Nonyl group |

| Aromatic C=C Stretch | 1500-1600 | Strong | Phenyl rings |

| C-N Stretch | 1250-1350 | Medium | Aromatic amine |

UV-Vis and Fluorescence Spectroscopy for Electronic Properties and Photochemical Studies

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties and photochemical behavior of molecules.

UV-Vis Spectroscopy:

The UV-Vis spectrum of Benzenamine, 2-nonyl-N-phenyl- is expected to show absorption bands in the ultraviolet region, arising from π-π* electronic transitions within the aromatic rings. The position and intensity of these absorption maxima (λ_max) are influenced by the substitution on the phenyl rings. The nonyl group, being an electron-donating alkyl group, may cause a slight red shift (bathochromic shift) compared to unsubstituted diphenylamine.

Fluorescence Spectroscopy:

Many aromatic amines are fluorescent. Upon excitation at an appropriate wavelength, Benzenamine, 2-nonyl-N-phenyl- may exhibit fluorescence emission at a longer wavelength. The fluorescence spectrum can provide information about the excited state properties of the molecule and can be used for sensitive quantification. Photochemical studies can investigate the stability of the compound upon exposure to light and potential degradation pathways.

Emerging Analytical Technologies for Benzenamine, 2-nonyl-N-phenyl- Research

The field of analytical chemistry is constantly evolving, with new technologies offering higher throughput, increased sensitivity, and miniaturization.

Capillary Electrophoresis and Microfluidic Devices for High-Throughput Analysis

Capillary Electrophoresis (CE):

Capillary electrophoresis is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For the analysis of Benzenamine, 2-nonyl-N-phenyl-, which can be protonated in an acidic buffer, CE offers a rapid and efficient separation method with very small sample and reagent consumption. Coupling CE with mass spectrometry (CE-MS) can provide both high separation efficiency and sensitive detection.

Microfluidic Devices: